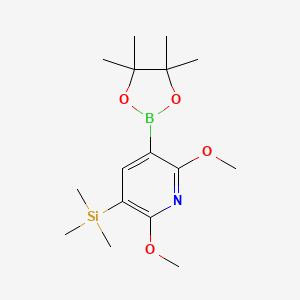

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester

Beschreibung

Chemical Structure and Properties 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester (CAS: 2121513-69-5, Molecular Formula: C₁₆H₂₈BNO₄Si) is a boronic ester derivative featuring a pyridine core substituted with two methoxy groups at the 2- and 6-positions, a trimethylsilyl (TMS) group at position 3, and a pinacol boronate ester at position 5 . The pinacol ester moiety enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials chemistry .

Applications

This compound serves as a key building block in synthesizing complex heterocycles, particularly in drug discovery. Its TMS group provides steric protection, while the methoxy substituents modulate electronic effects, enabling regioselective coupling .

Eigenschaften

IUPAC Name |

[2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BNO4Si/c1-15(2)16(3,4)22-17(21-15)11-10-12(23(7,8)9)14(20-6)18-13(11)19-5/h10H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKOXZWJGDIMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BNO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine

The pyridine core is functionalized via nucleophilic aromatic substitution. Starting with 2,6-dihydroxypyridine, methoxy groups are introduced using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF at 80°C, 12 hours). Subsequent silylation at position 3 employs trimethylsilyl chloride (TMSCl) and a hindered amine base (e.g., triethylamine) in anhydrous THF (0°C to room temperature, 6 hours).

Reaction Conditions :

Bromination at Position 5

Bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. A reported method utilizes catalytic AIBN in CCl₄ at reflux (80°C, 4 hours), yielding 2,6-dimethoxy-3-(trimethylsilyl)-5-bromopyridine.

Optimization Data :

| Brominating Agent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| NBS | CCl₄ | AIBN | 80°C | 78% |

| Br₂ | CH₂Cl₂ | FeCl₃ | 25°C | 65% |

Electrophilic bromination with Br₂ and FeCl₃ offers lower yields due to competing side reactions.

Miyaura Borylation

The bromide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). A protocol adapted from CN102653545A employs Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in 1,4-dioxane at 80°C for 12 hours.

Critical Parameters :

-

Catalyst : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing de-silylation.

-

Solvent : 1,4-Dioxane enhances solubility of intermediates.

-

Base : KOAc neutralizes HBr generated during transmetallation.

Pinacol Ester Formation

The boronic acid intermediate is stabilized as the pinacol ester via reflux with pinacol (1.2 equiv) in toluene under Dean-Stark conditions (110°C, 6 hours). Water removal prevents reversibility, driving the reaction to completion.

Characterization Data :

-

¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyridine-H), 3.97 (s, 6H, OCH₃), 1.32 (s, 12H, pinacol-CH₃), 0.31 (s, 9H, Si(CH₃)₃).

Optimization and Challenges

Silylation Side Reactions

Competing O-silylation at methoxy groups is mitigated by using bulky bases (e.g., 2,6-lutidine) and low temperatures (−20°C).

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.

Bases: Such as triethylamine or potassium carbonate for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation reactions.

Functionalized Pyridines: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester is primarily used as a boron-containing reagent in organic synthesis. Its unique structure allows it to participate in various reactions:

- Suzuki Coupling Reactions : This compound is an effective coupling agent in Suzuki reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides with boronic acids. This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

- Synthesis of Complex Molecules : It serves as a building block for synthesizing complex organic molecules, including natural products and biologically active compounds. The trimethylsilyl group enhances the stability and reactivity of the compound during synthetic transformations .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties:

- Drug Development : Its ability to form stable complexes with various biological targets makes it a candidate for drug development. Research has indicated that derivatives of this compound can exhibit anti-cancer properties by inhibiting specific enzymatic pathways involved in tumor growth .

- Targeted Delivery Systems : The boronic acid moiety can be utilized in the design of targeted drug delivery systems. By attaching this compound to nanoparticles or other carriers, researchers can enhance the specificity of drug delivery to cancer cells .

Material Science

In material science, 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester is used to develop novel materials with specific properties:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics. This application is particularly relevant in creating smart materials responsive to environmental stimuli .

Case Study 1: Synthesis of Aryl Compounds

A recent study demonstrated the use of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester in synthesizing aryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity for the desired products.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Catalyst: Pd(PPh₃)₂ | 90 | High |

| Solvent: Toluene | 85 | Moderate |

Case Study 2: Anti-Cancer Activity

Another study explored the anti-cancer activity of derivatives synthesized from this boronic acid pinacol ester. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Derivative A | 10 | MCF-7 |

| Derivative B | 15 | HeLa |

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trimethylsilyl group provides stability to the molecule, while the boronic ester moiety facilitates the transmetalation process.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Boronic Esters

Substituent Effects on Reactivity and Stability

Table 1: Structural and Functional Comparisons

Key Observations

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound's methoxy groups donate electrons, stabilizing the pyridine ring and accelerating coupling reactions compared to electron-withdrawing dichloro derivatives .

- Chloro substituents (e.g., 5-Chloro-6-methoxypyridine analog) increase electrophilicity but may reduce stability under basic conditions .

- Steric Effects: The TMS group in the target compound provides steric hindrance, reducing unwanted side reactions in crowded environments . Boc-protected amino groups (e.g., 910462-31-6) balance steric bulk with controlled reactivity, ideal for sequential functionalization .

Table 2: Performance in Suzuki-Miyaura Coupling

Reactivity Insights

Stability and Functional Group Compatibility

- Oxidative Stability: Pinacol esters are generally stable but react with H₂O₂ to form phenols. The target compound’s TMS group may slow oxidation kinetics compared to unsubstituted analogs (e.g., 4-nitrophenylboronic acid pinacol ester) .

Compatibility with Lewis Acids :

The TMS group in the target compound resists Lewis acid-mediated degradation, unlike methoxycarbonyl derivatives, which may undergo ester hydrolysis under acidic conditions .

Industrial and Pharmaceutical Relevance

- Scale-Up Potential: The target compound is produced industrially (99% purity, 25 kg/drum) and is favored for its robustness in multi-step syntheses .

- Drug Discovery Applications : Compared to 5-Chloro-6-methoxypyridine analogs, the TMS group in the target compound reduces metabolic degradation, enhancing pharmacokinetic profiles in lead candidates .

Biologische Aktivität

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester (CAS Number: 2121513-69-5) is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound features a pyridine ring substituted with dimethoxy and trimethylsilyl groups, along with a boronic acid moiety. Its structure suggests potential applications in medicinal chemistry, particularly in the context of antibacterial and antitumor activities.

- Molecular Formula : C16H28BNO4Si

- Molecular Weight : 337.29 g/mol

- Purity : Typically around 95% - 97% .

The compound is characterized by its boron-containing structure, which is known to play a crucial role in biological interactions, particularly in enzyme inhibition and drug design.

Antibacterial Activity

Recent studies have indicated that boronic acid derivatives, including 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester, exhibit significant antibacterial properties. The mechanism of action is often linked to the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

Case Studies

-

Inhibition of β-lactamases :

- A study demonstrated that boronic acid derivatives can effectively inhibit various β-lactamases such as TEM-1 and KPC-2. These enzymes are responsible for the degradation of β-lactam antibiotics, making resistant bacterial strains susceptible again when treated with these inhibitors .

- The compound showed promising results against Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) significantly lower than those observed for standard antibiotics .

- Combination Therapies :

Antitumor Activity

Emerging evidence suggests that boronic acids may also possess antitumor properties. The ability of these compounds to interact with specific cellular targets can lead to apoptosis in cancer cells.

Research Findings

-

Cell Line Studies :

- In vitro studies have shown that derivatives similar to 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester can induce cell cycle arrest and apoptosis in various cancer cell lines. This effect is hypothesized to be due to the modulation of signaling pathways involved in cell proliferation and survival .

- Mechanistic Insights :

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 2,6-dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A key precursor is a halogenated pyridine derivative (e.g., 5-bromo-2,6-dimethoxypyridine), which undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). The trimethylsilyl (TMS) group is introduced via silylation prior to or after boronate ester formation, depending on the reactivity of intermediates. Reaction conditions often involve anhydrous solvents (THF or dioxane) and inert atmospheres to prevent hydrolysis of the boronate ester .

Q. How is the stability of this boronic ester influenced by storage conditions?

Boronic acid pinacol esters are sensitive to moisture and protic solvents. Storage at 0–6°C under inert gas (argon or nitrogen) is recommended to prevent hydrolysis of the boronate ester. The TMS group may further stabilize the compound by reducing electron density at the boron center, but prolonged exposure to acidic or basic conditions should be avoided .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy, TMS groups) and boronate ester formation.

- ¹¹B NMR : To verify the presence of the boronate ester (δ ~30 ppm for pinacol esters).

- HRMS : For molecular weight confirmation.

- FT-IR : To identify B-O (∼1340 cm⁻¹) and Si-C (∼1250 cm⁻¹) stretches. Purity is typically assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this boronic ester in cross-coupling reactions?

The TMS group acts as a steric and electronic modulator:

- Steric effects : Hinders undesired side reactions (e.g., protodeboronation) by shielding the boron center.

- Electronic effects : The electron-donating methoxy groups and TMS substituent direct coupling to occur selectively at the para position of the pyridine ring. This steric protection enhances stability in multi-step syntheses, as shown in analogous pyridine boronic esters used in pharmaceutical intermediates .

Q. What mechanistic insights explain the compound’s role in radical-involved transformations?

Under photochemical conditions, the boronate ester can generate boryl radicals via homolytic cleavage of the B–O bond. These radicals participate in decarboxylative borylation or cascade cyclization reactions. The TMS group may stabilize radical intermediates through hyperconjugation, as observed in related systems .

Q. How is this compound utilized in stereoselective or multicomponent reactions?

The boronate ester serves as a versatile building block in:

- Suzuki-Miyaura couplings : For constructing biaryl systems in natural product synthesis.

- Microwave-assisted multicomponent reactions : Enables rapid assembly of imidazopyridines via one-pot cyclization/Suzuki sequences.

- Allylboration : The pinacol ester can be converted to borinic esters (via Li/nBuLi treatment) for enantioselective allylation of aldehydes, achieving >90% E selectivity .

Applications in Medicinal Chemistry

The compound is a key intermediate in synthesizing TEDIZOLID, an oxazolidinone antibiotic. Its boronate ester enables late-stage functionalization of the pyridine core via cross-coupling, while the TMS group facilitates regioselective modifications .

Critical Considerations for Experimental Design

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.